molecular formula C20H44N4O18S2 B1671431 G418 Disulfate CAS No. 108321-42-2

G418 Disulfate

Cat. No. B1671431
M. Wt: 692.7 g/mol
InChI Key: QNQZPJLBGRQFDD-ZLRXUJDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G418 Disulfate, also known as Geneticin, is an aminoglycoside antibiotic that is produced by the bacterium Micromonospora rhodorangea . It is routinely used for gene selection in cell culture . The presence of endotoxin in G418 Disulfate can decrease transfection efficiency and even be toxic to resistant eukaryotic cells .


Synthesis Analysis

G418 Disulfate is not synthesized but is produced by the bacterium Micromonospora rhodorangea . It is commercially available and is commonly used in laboratory research for the selection of genetically engineered cells .


Molecular Structure Analysis

The empirical formula of G418 Disulfate is C20H40N4O10 · 2H2SO4 . It has a molecular weight of 692.71 .


Chemical Reactions Analysis

G418 Disulfate is an aminoglycoside antibiotic that acts by binding the ribosome, thus inhibiting protein synthesis in both prokaryotic and eukaryotic cells .


Physical And Chemical Properties Analysis

G418 Disulfate is a white to off-white powder . It is soluble in water . The stock solutions should be stored at 2-8°C and are stable at 37°C for 8 days .

Safety And Hazards

G418 Disulfate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

G418 Disulfate is commonly used in laboratory research to select genetically engineered cells . The optimal concentration of G418 Disulfate suitable for selection of resistant mammalian clones depends on the cell lines, media, growth conditions, and the quality of G418 Disulfate . Therefore, future research may focus on optimizing the use of G418 Disulfate in different experimental systems.

properties

IUPAC Name

(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14+,15+,16-,17-,18+,19-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEPSJJJMTWUCP-NKCAIAFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@](CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N4O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

G418 Disulfate

CAS RN

108321-42-2
Record name D-Streptamine, O-2-amino-2,7-dideoxy-D-glycero-α-D-gluco-heptopyranosyl-(1.fwdarw.4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1.fwdarw.6)]-2-deoxy-, sulfate (1:2) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
911
Citations
D Gowers, C Southwood - researchgate.net
… coli bacteria did not inhibit when cultured with G418 Disulfate compound. Compared to the previous study, which showed inhibitory effect of G418 Disulfate on protein expression of …
Number of citations: 3 www.researchgate.net
T Linder - 3 Biotech, 2018 - Springer
… adjacent to a kanMX4 G418 disulfate resistance marker without any discernable effect on the ability of the yeast to grow in the presence of both hygromycin B and G418 disulfate. Co-…
Number of citations: 15 link.springer.com
SH Chang, A Minai-Tehrani, JY Shin… - Journal of radiation …, 2012 - ieeexplore.ieee.org
… Transfected cells were selected with medium containing 400 μg/ml of G418 disulfate salt … Louis, MO, USA), and the selected cells were cultured with 200 μg/ml of G418 disulfate salt for …
Number of citations: 57 ieeexplore.ieee.org
T Linder - Current microbiology, 2017 - Springer
… G418 disulfate was purchased from Formedium Ltd. (Norfolk, UK). An aqueous stock solution of G418 disulfate … l −1 ) with 400 mg G418 disulfate l −1 . Correct chromosomal integration …
Number of citations: 5 link.springer.com
CW Habela, NJ Ernest, AF Swindall… - Journal of …, 2009 - journals.physiology.org
… The plasmid insertion was maintained with 0.25 mg/ml G418 disulfate salt (GIBCO). All other … Stable plasmid insertions were selected for and maintained with 0.25 mg/ml G418 disulfate …
Number of citations: 164 journals.physiology.org
RA Cripwell, R My, L Treu, S Campanaro… - Bioresource …, 2023 - Elsevier
… The plates were incubated at 30 C for 1–2 days, and colonies were streaked out three times on YPD plates containing the respective G418 disulfate salt concentration. Five …
Number of citations: 4 www.sciencedirect.com
K Sasaki, A Yoneda, A Ninomiya, M Kawahara… - Biochemical and …, 2013 - Elsevier
… addition of G418 disulfate (Nacalai Tesque). After treatment with 0.25% trypsin and 0.02% 2NA(EDTA·2Na), a single transfected cell showing tolerance to G418 disulfate was cultured …
Number of citations: 29 www.sciencedirect.com
K Wang, FM Kievit, SJ Florczyk, ZR Stephen… - …, 2015 - ACS Publications
… was replaced by DMEM containing 1 mg/mL G418 disulfate (TOKU-E). Cells were maintained in … cells were cultured in a complete medium supplemented with 0.5 mg/mL G418 disulfate. …
Number of citations: 75 pubs.acs.org
F Scheibe, N Gladow, P Mergenthaler, AH Tucker… - Gene therapy, 2012 - nature.com
… Stably transfected mMSCs were generated by selection with G418-disulfate and single-cell-colony-forming unit (sc-CFU) assays without changes in their proliferation capacity and …
Number of citations: 21 www.nature.com
S Bernegger, E Hutterer, U Zarzecka, TP Schmidt… - Biomolecules, 2022 - mdpi.com
… , Karlsruhe, Germany), and 400 µg/mL G418 disulfate in a humidified atmosphere at 37 C and 5… Cells were washed extensively with PBS to remove G418 disulfate solution from the cells …
Number of citations: 12 www.mdpi.com

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